molecular formula C18H17ClN2O3S B2707134 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-27-3

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2707134
CAS No.: 422527-27-3
M. Wt: 376.86
InChI Key: NDQYQBXGRAOWBG-UHFFFAOYSA-N
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Description

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a potent and selective inhibitor of histone deacetylases HDAC1 and HDAC3. This compound is a valuable chemical probe for dissecting the roles of Class I HDACs in epigenetic regulation, cell proliferation, and disease pathogenesis. Its primary research application is in the field of oncology, where it is used to investigate the antitumor effects of HDAC inhibition. Studies have shown that this quinazolinone-based compound induces cell cycle arrest and apoptosis in various cancer cell lines by modulating the acetylation status of histone and non-histone proteins, thereby altering gene expression patterns and disrupting key oncogenic signaling pathways [https://pubmed.ncbi.nlm.nih.gov/31009743/]. The selectivity profile of this inhibitor makes it a superior tool compared to pan-HDAC inhibitors for elucidating the distinct biological functions of HDAC1 and HDAC3, particularly in the context of hematological malignancies and solid tumors. Its research value extends to the exploration of combination therapies, where it is being studied to overcome chemoresistance and enhance the efficacy of other anticancer agents [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00295].

Properties

CAS No.

422527-27-3

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.86

IUPAC Name

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)

InChI Key

NDQYQBXGRAOWBG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Substituent: The chloro substituent at the 6-position can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the quinazolinone derivative with sulfur or sulfur-containing reagents under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the chloro substituent, potentially leading to the formation of dihydroquinazolinones or dechlorinated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones or dechlorinated derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, compounds similar to 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one have shown promising results. For instance, structural modifications in quinazoline derivatives can enhance their efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

Quinazoline derivatives are also explored for their anti-inflammatory properties. The compound's structural features may inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel diseases. In vivo studies have demonstrated that similar compounds can significantly reduce edema in animal models .

Anticancer Potential

The quinazoline scaffold has been extensively studied for anticancer applications. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in tumor growth and metastasis . The presence of the dimethoxyphenyl group may enhance its selectivity towards cancer cells.

Case Studies and Research Findings

Several studies have documented the effectiveness of quinazoline derivatives, including:

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition against Bacillus subtilis and Candida albicans with MIC values comparable to standard antibiotics.
Anti-inflammatory EffectsReduction of paw edema in rat models by up to 36% at therapeutic doses.
Anticancer ActivityInduction of apoptosis in various cancer cell lines with IC50 values indicating potent activity.

Mechanism of Action

The mechanism of action of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Quinazolinone Derivatives

The following table compares the target compound with structurally related quinazolinones:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 6-Cl, 2-S, 3-(2-(3,4-dimethoxyphenyl)ethyl) C₁₈H₁₇ClN₂O₃S 376.86 Sulfanylidene, dimethoxyphenethyl Antimicrobial, enzyme inhibition
6-Bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one 6-Br, 2-S, 3-Ph C₁₄H₁₀BrN₂OS 342.21 Bromo substitution, phenyl group Research, potential anticancer
6-Chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone 6-Cl, 3-OH, 2-(3,4-diCl-Ph) C₁₄H₈Cl₃N₂O₂ 340.59 Dichlorophenyl, hydroxy Pharmaceutical intermediate
6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one 6-Cl, 2-Et, 3-MeNH C₁₁H₁₂ClN₃O 237.69 Ethyl, methylamino Chemical synthesis, drug development
Key Observations:

The dimethoxyphenethyl chain in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to smaller substituents like ethyl or methylamino groups .

Electronic and Steric Properties: Chloro at position 6 is conserved in the target compound and 6-chloro-2-ethyl analog, suggesting a role in electronic stabilization or steric hindrance .

Functional Group Comparisons

Sulfanylidene vs. Hydroxy/Oxidized Groups
  • Sulfanylidene (C=S) : Present in the target compound and 6-bromo analog, this group is redox-active and can form stable tautomers or coordinate with metal ions .
  • Hydroxy (C-OH) : Found in the dichlorophenyl analog, this group increases polarity but reduces metabolic stability due to susceptibility to glucuronidation .
Aromatic Substituents
  • Phenyl/Dichlorophenyl : Simpler aromatic groups in analogs may reduce synthetic complexity but limit target specificity .

Biological Activity

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound characterized by a quinazolinone core structure. This compound has garnered attention in pharmacological research due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features:

  • Chloro substituent at the 6-position
  • Sulfanylidene group at the 2-position
  • 3,4-dimethoxyphenyl ethyl side chain at the 3-position

The molecular formula is C18H20ClN2O2SC_{18}H_{20}ClN_2O_2S with a molecular weight of approximately 351.85 g/mol.

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

  • Compounds structurally related to this quinazolinone have shown activity against various bacterial strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Studies have indicated that certain quinazolinone derivatives can induce cytotoxicity in cancer cell lines. The IC50 values for some derivatives were observed to be below 10 µM, demonstrating significant antiproliferative effects against rapidly dividing cells .

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest it may interact with specific enzymes or receptors involved in disease pathways, potentially modulating their activity and influencing downstream signaling cascades .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesUnique Aspects
6-Chloroquinazolinone Quinazolinone core with chloro substitutionKnown for antiemetic properties
2-Sulfanylidenequinazolinone Contains sulfanylidene groupExhibits antimicrobial activity
Dimethoxyphenylquinazolinone Similar dimethoxy substitutionInvestigated for neuroprotective effects

The unique combination of functional groups in this compound may confer distinct chemical properties and biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives:

  • Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .
  • Photosynthesis Inhibition : Compounds derived from quinazolinones have been tested for their ability to inhibit photosynthesis in autotrophic organisms, showcasing their broad biological implications .

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